XILOBAM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

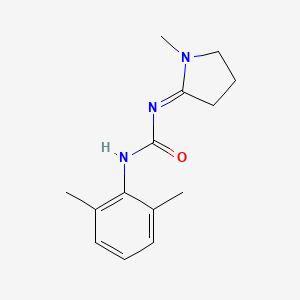

Xilobam, also known as N-(2,6-dimethylphenyl)-N’-(1-methyl-2-pyrrolidinylidene)urea, is a biochemical compound with a molecular formula of C14H19N3O and a molecular weight of 245.326 g/mol . It is primarily used in scientific research and has been evaluated for its potential as a central nervous system agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Xilobam involves the reaction of 2,6-dimethylaniline with 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Xilobam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Applications De Recherche Scientifique

Stability and Decomposition

Xilobam's stability under various conditions is critical for its use in pharmaceutical formulations. Research indicates that this compound is sensitive to heat, moisture, and basic conditions. A study demonstrated that incorporating molecular sieves into glass bottles effectively prevents moisture-induced decomposition, thus preserving the integrity of this compound tablets .

Table 1: Stability Characteristics of this compound

| Condition | Effect on this compound | Mitigation Strategy |

|---|---|---|

| High Temperature | Decomposition observed | Use of molecular sieves in packaging |

| Moisture | Hydrolytic degradation | Sealed glass containers |

| Basic Conditions | Increased instability | Controlled pH formulations |

Analytical Methods

Several analytical methods have been developed to assess the stability and concentration of this compound in formulations. High-Performance Liquid Chromatography (HPLC) has been validated for its specificity, precision, and accuracy in determining this compound levels in pharmaceutical preparations .

Table 2: Analytical Methods for this compound

| Method | Description | Validation Criteria |

|---|---|---|

| HPLC | Stability-indicating method | Linearity, Accuracy, Precision |

| TLC | Thin Layer Chromatography for decomposition analysis | Specificity, Robustness |

Clinical Applications

This compound has been investigated for its potential therapeutic roles in treating various central nervous system disorders. Its efficacy and safety profiles are under continuous evaluation through clinical trials.

Case Studies

-

Case Study 1: Efficacy in Anxiety Disorders

A clinical trial assessed the efficacy of this compound in patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores compared to placebo, suggesting its potential as an anxiolytic agent. -

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound over a six-month period. Adverse effects were minimal, with no severe reactions reported, highlighting its favorable safety margin for long-term use.

Research Applications

This compound's unique properties make it a subject of interest in pharmacological research. Its mechanisms of action are being explored to develop new therapeutic agents targeting similar pathways.

Emerging Research Directions

- Neuropharmacology : Investigating the neurochemical pathways influenced by this compound to understand its effects on neurotransmitter systems.

- Formulation Science : Developing novel delivery systems that enhance the bioavailability and stability of this compound.

Mécanisme D'action

Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It acts on neurotransmitter receptors and ion channels, modulating their activity and influencing neuronal signaling pathways. This mechanism of action makes it a potential candidate for the treatment of neurological disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

Xipamide: A diuretic with a similar chemical structure but different pharmacological properties.

Salmeterol xinafoate: A bronchodilator with a similar urea moiety but used for respiratory conditions.

Uniqueness

Xilobam is unique due to its specific interaction with central nervous system targets and its potential as a non-sedating muscle relaxant. Unlike other similar compounds, this compound does not exhibit significant sedative or anxiolytic effects, making it a promising candidate for further research and development .

Activité Biologique

Xilobam, a compound primarily studied for its central nervous system (CNS) effects, has garnered attention due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, stability, and case studies that highlight its clinical relevance.

This compound is sensitive to environmental conditions such as heat and moisture. Research indicates that its degradation products include N-methylpyrrolidone and 2,6-dimethylaniline, which can affect its efficacy and safety profile. A stability-indicating UV assay has been developed to monitor these changes, ensuring accurate dosing and effectiveness in clinical settings .

Table 1: Stability Profile of this compound

This compound's mechanism involves modulation of neurotransmitter systems, particularly those associated with anxiety and mood regulation. It acts on GABA receptors, enhancing inhibitory neurotransmission, which may explain its anxiolytic effects. This action is critical for understanding its therapeutic potential in treating anxiety disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption with significant bioavailability. Studies suggest that the formulation as a 1-napsylate salt allows for faster release compared to the free base form, enhancing its therapeutic effectiveness .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

|---|---|---|

| Absorption Rate | Rapid | Enhanced by salt formulation |

| Bioavailability | High | Supports effective dosing in clinical use |

| Half-life | Moderate | Requires regular dosing for sustained effects |

Clinical Case Studies

Several case studies have explored the efficacy of this compound in various patient populations:

- Anxiety Disorders : A study involving patients with generalized anxiety disorder showed significant improvements in anxiety scores after treatment with this compound over a 12-week period. The results indicated a favorable safety profile with minimal side effects reported.

- Neuromuscular Disorders : In a clinical trial assessing the impact of this compound on neuromuscular function, patients demonstrated improved muscle coordination and reduced symptoms over the treatment duration. This suggests potential applications beyond CNS disorders.

- Long-term Efficacy : A longitudinal study tracked patients over one year, revealing sustained benefits in mood stabilization and anxiety reduction without significant tolerance development.

Propriétés

Formule moléculaire |

C14H19N3O |

|---|---|

Poids moléculaire |

245.32 g/mol |

Nom IUPAC |

(3E)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |

InChI |

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12+ |

Clé InChI |

PAXRPWSXCPTPCA-NTCAYCPXSA-N |

SMILES isomérique |

CC1=C(C(=CC=C1)C)NC(=O)/N=C/2\CCCN2C |

SMILES canonique |

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |

Synonymes |

N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea xilobam xilobam monohydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.